2-Methoxy-5-methylthio-3-bromothiophene
Description
2-Methoxy-5-methylthio-3-bromothiophene is a substituted thiophene derivative characterized by a bromine atom at position 3, a methoxy group (-OCH₃) at position 2, and a methylthio group (-SCH₃) at position 3. Thiophene derivatives are widely studied for their applications in pharmaceuticals, organic electronics, and materials science due to their tunable electronic properties and reactivity. The methoxy and methylthio groups act as electron-donating groups (EDGs), while bromine serves as an electron-withdrawing group (EWG), creating a unique electronic profile that influences solubility, stability, and reactivity .
Properties
CAS No. |
88234-93-9 |
|---|---|
Molecular Formula |
C6H7BrOS2 |
Molecular Weight |
239.2 g/mol |
IUPAC Name |
3-bromo-2-methoxy-5-methylsulfanylthiophene |
InChI |
InChI=1S/C6H7BrOS2/c1-8-6-4(7)3-5(9-2)10-6/h3H,1-2H3 |
InChI Key |
FOJLLSPMVQPDJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(S1)SC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-methylthio-3-bromothiophene typically involves the bromination of 2-methoxy-5-methylthiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-methylthio-3-bromothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the thiophene ring.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products Formed
Substitution: Formation of 2-methoxy-5-methylthio-3-substituted thiophenes.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of de-brominated thiophenes or reduced thiophene derivatives.
Scientific Research Applications
2-Methoxy-5-methylthio-3-bromothiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of advanced materials, including conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-methylthio-3-bromothiophene depends on the specific application and the target molecule. In biological systems, it may interact with cellular proteins or enzymes, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the thiophene ring can facilitate interactions with biological targets through halogen bonding and π-π stacking interactions.
Comparison with Similar Compounds
Structural and Electronic Properties
The electronic and steric effects of substituents significantly differentiate 2-methoxy-5-methylthio-3-bromothiophene from analogs. Below is a comparative analysis:
Table 1: Substituent Effects and Reactivity
Key Observations :
- Methoxy vs.
- Bromine Position : Bromine at position 3 (target compound) vs. position 5 () alters regioselectivity in cross-coupling reactions. For example, Suzuki-Miyaura coupling in 3-bromo derivatives requires careful catalyst selection (e.g., Pd(OAc)₂) .
- Amino and Ester Groups: The amino group in ’s compound increases solubility in polar solvents, whereas the target compound’s -SCH₃ may improve lipid membrane permeability in drug design .
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